3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol
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Overview
Description
- It features a naphthalene ring with a bromine atom attached to it, along with a glycerol-like structure (propane-1,2-diol) containing an oxygen atom.
- This compound is used in various scientific applications due to its unique properties.
3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol: is a chemical compound with the molecular formula CHBrO.
Preparation Methods
Synthetic Routes: The synthesis of 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol involves several steps. One common method is the reaction of 2-bromonaphthalene with epichlorohydrin, followed by hydrolysis to yield the desired compound.
Reaction Conditions: The reaction typically occurs under alkaline conditions.
Industrial Production: While there isn’t a large-scale industrial production of this compound, it can be synthesized in the laboratory.
Chemical Reactions Analysis
Reactivity: 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol can undergo various reactions
Common Reagents: Alkali metal hydroxides (e.g., sodium hydroxide) are used for the initial reaction.
Major Products: The main product is the compound itself, but further functionalization can yield derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications, but it may find use in specialized chemical processes.
Mechanism of Action
- The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Similar Compounds: Other naphthalene derivatives or glycerol-based compounds.
Uniqueness: The combination of a bromonaphthalene moiety with a diol structure makes 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol distinct.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding
Properties
CAS No. |
113791-81-4 |
---|---|
Molecular Formula |
C13H13BrO3 |
Molecular Weight |
297.14 g/mol |
IUPAC Name |
3-(2-bromonaphthalen-1-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C13H13BrO3/c14-12-6-5-9-3-1-2-4-11(9)13(12)17-8-10(16)7-15/h1-6,10,15-16H,7-8H2 |
InChI Key |
GOYJSVSRVNRTAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OCC(CO)O)Br |
Origin of Product |
United States |
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